All-trans-heptaprenyl diphosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

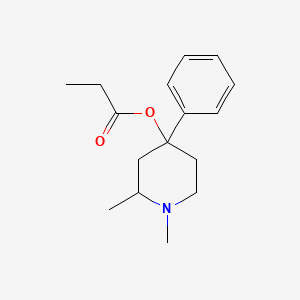

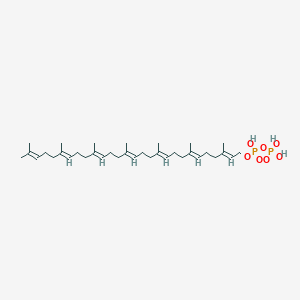

all-trans-Heptaprenyl diphosphate belongs to the class of organic compounds known as bactoprenol diphosphates. These are polyprenyl compounds consisting of a diphosphate group substituted by a bactoprenyl moiety. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, this compound can be found in a number of food items such as oval-leaf huckleberry, date, wild rice, and common buckwheat. This makes this compound a potential biomarker for the consumption of these food products.

Heptaprenyl diphosphate is a polyprenol diphosphate compound having seven prenyl units with undefined stereochemistry about the double bonds. It has a role as a Saccharomyces cerevisiae metabolite.

Aplicaciones Científicas De Investigación

Accumulation and Sensitivity in Bacterial Strains

Kingston et al. (2014) explored the effects of C35-PP accumulation in Bacillus subtilis. They found that inactivation of ytpB, which encodes a C35-PP utilizing enzyme, led to increased sensitivity to bacitracin. This sensitivity was attributed to the accumulation of C35-PP rather than the absence of sesquarterpenoids, suggesting a role of C35-PP in bacterial resistance mechanisms (Kingston et al., 2014).

Structural and Functional Analysis in Staphylococcus aureus

Desai et al. (2016) reported the structure of heptaprenyl diphosphate synthase from Staphylococcus aureus (SaHepPPS). Their research provides insights into the enzyme's mechanism of action and inhibition. They highlighted SaHepPPS's role in menaquinone formation, a vital electron transporter in bacteria, suggesting its importance in bacterial physiology and potential as a target for antibiotic development (Desai et al., 2016).

Direct Observation of Substrate-Enzyme Complexation

Suzuki et al. (2006) conducted a study using atomic force microscopy to observe the complexation of heptaprenyl diphosphate synthase with its substrate. This research provided novel insights into the molecular mechanism of the enzyme's reaction, highlighting the specific interactions involved in its catalytic activity (Suzuki et al., 2006).

Molecular Mechanism and Product Chain Length Regulation

Sasaki et al. (2010) studied hexaprenyl diphosphate synthase, a closely related enzyme, to understand the molecular mechanism of product chain length regulation. Their findings on the structural features of the enzyme provide insights that could be extrapolated to understand the function of heptaprenyl diphosphate synthase (Sasaki et al., 2010).

Propiedades

| 76078-18-7 | |

Fórmula molecular |

C35H60O7P2 |

Peso molecular |

654.8 g/mol |

Nombre IUPAC |

[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C35H60O7P2/c1-29(2)15-9-16-30(3)17-10-18-31(4)19-11-20-32(5)21-12-22-33(6)23-13-24-34(7)25-14-26-35(8)27-28-41-44(39,40)42-43(36,37)38/h15,17,19,21,23,25,27H,9-14,16,18,20,22,24,26,28H2,1-8H3,(H,39,40)(H2,36,37,38)/b30-17+,31-19+,32-21+,33-23+,34-25+,35-27+ |

Clave InChI |

LSJLEXWXRKTZAJ-YUIIPXGZSA-N |

SMILES isomérico |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)C |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C |

SMILES canónico |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7,7-trimethyl-9-oxo-N-(2-oxolanylmethyl)-8H-furo[3,2-f][1]benzopyran-2-carboxamide](/img/structure/B1231429.png)

![6-Amino-4-(2-ethoxy-4-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1231430.png)

![[12-[3,9-Dimethyl-8-(3-methyl-4-oxopentyl)-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B1231432.png)

![[3-(2,3-Dihydroindol-1-ylsulfonyl)phenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1231434.png)

![N-[3-(4-methyl-1-piperazinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide](/img/structure/B1231439.png)

![3-[Tris(hydroxymethyl)phosphonio]propanoic acid anion](/img/structure/B1231442.png)

![N-[2-(3',6',10,11b-tetramethyl-3-oxospiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl)ethyl]-6-(3-phenylpropanoylamino)hexanamide](/img/structure/B1231444.png)

![(11E)-5alpha-Amino-11-ethylidene-5,6,9,10-tetrahydro-7-methyl-5,9beta-methanocycloocta[b]pyridin-2(1H)-one](/img/structure/B1231448.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-nitro-4-(1-pyrrolidinylsulfonyl)aniline](/img/structure/B1231450.png)

![N-[3-[[2-(2-fluorophenyl)-4-quinazolinyl]amino]phenyl]acetamide](/img/structure/B1231451.png)

![[8-Acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1231453.png)